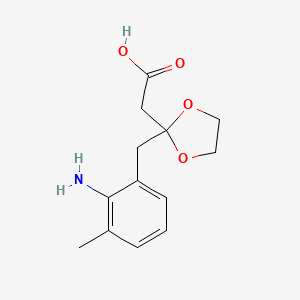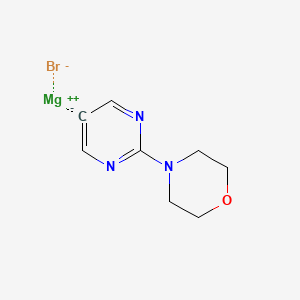
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the reaction of 2-(Morpholin-1-yl)pyrimidine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction conditions include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Tetrahydrofuran (THF) is used as the solvent to stabilize the Grignard reagent.
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the exothermic nature of the reaction.
Controlled addition of reagents: To manage the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as distillation or crystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: THF or diethyl ether are typically used.
Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Involved in the synthesis of compounds with potential therapeutic effects.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium iodide
Comparison:
- Reactivity: The bromide variant is generally more reactive than the chloride but less reactive than the iodide.
- Stability: The bromide compound offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
- Solubility: All variants are soluble in THF, but their solubility may vary slightly depending on the halide.
This detailed overview provides a comprehensive understanding of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H10BrMgN3O |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
magnesium;4-(5H-pyrimidin-5-id-2-yl)morpholine;bromide |
InChI |
InChI=1S/C8H10N3O.BrH.Mg/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DDLBWHZBVGWNIW-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1C2=NC=[C-]C=N2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
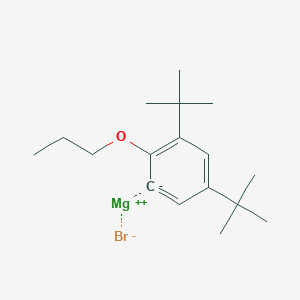

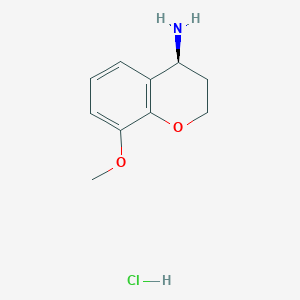


![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)


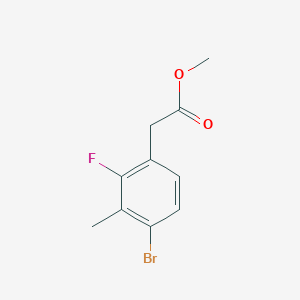
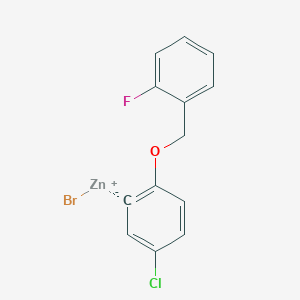
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
